molecular formula C17H14FN3O2 B2541240 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide CAS No. 941876-20-6

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide

Cat. No.: B2541240
CAS No.: 941876-20-6
M. Wt: 311.316
InChI Key: KGJIPDNRKYJAJK-UHFFFAOYSA-N
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Description

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with two methyl groups at positions 2 and 7, and a 3-fluorobenzamide group at position 2. The fluorine atom at the meta-position of the benzamide ring likely influences electronic properties, solubility, and target interactions.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJIPDNRKYJAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)F)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with 2-Aminopyridine Derivatives

The Gould-Jacobs reaction remains the most widely adopted method for synthesizing the pyrido[1,2-a]pyrimidin-4-one scaffold. In this approach, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic reflux conditions to form an enamine intermediate, which undergoes cyclodehydration to yield 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine. The reaction proceeds via nucleophilic attack of the amine on the β-keto ester, followed by intramolecular cyclization (Figure 1). Typical conditions involve refluxing in acetic acid for 6–8 hours, achieving yields of 68–75%.

Reaction Conditions

  • Reactants : 2-Amino-4-methylpyridine (1.2 equiv), ethyl acetoacetate (1.0 equiv)
  • Solvent : Glacial acetic acid
  • Temperature : 120°C (reflux)
  • Time : 8 hours
  • Yield : 72%

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A 2017 study demonstrated that irradiating the same reactants at 150°C for 20 minutes in acetic acid increased yields to 85% while reducing side product formation. This method is particularly advantageous for scaling, as it minimizes thermal degradation.

Functionalization via Amide Bond Formation

Acyl Chloride-Mediated Coupling

The 3-amino group of the pyrido-pyrimidine core reacts with 3-fluorobenzoyl chloride to form the target amide. Activation of 3-fluorobenzoic acid using thionyl chloride (SOCl₂) generates the acyl chloride in situ, which is then coupled with the amine in dichloromethane (DCM) under basic conditions.

Procedure

  • Acyl Chloride Synthesis : 3-Fluorobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in DCM for 2 hours. Excess SOCl₂ is removed under vacuum.
  • Amidation : The crude acyl chloride is added dropwise to a solution of pyrido-pyrimidine amine (1.0 equiv) and triethylamine (2.5 equiv) in DCM. The mixture is stirred at 25°C for 12 hours.
  • Workup : The product is extracted with DCM, washed with NaHCO₃, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 78%

Coupling Reagent-Driven Amidation

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This approach avoids handling corrosive acyl chlorides and improves selectivity.

Conditions

  • Reactants : 3-Fluorobenzoic acid (1.1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 0°C to 25°C (gradual warming)
  • Time : 24 hours
  • Yield : 82%

Optimization of Methyl Group Introduction

The 2- and 7-methyl substituents are introduced via the starting materials:

  • 2-Methyl : Derived from ethyl acetoacetate’s methyl group.
  • 7-Methyl : Inherited from 2-amino-4-methylpyridine.

Methylation post-cyclization is less common due to regioselectivity challenges. However, one patent describes quaternizing the pyrido-pyrimidine nitrogen with methyl iodide under phase-transfer conditions, though this method yields <50%.

Purification and Analytical Characterization

Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials and regioisomers. Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.62 (d, J = 6.8 Hz, 1H, pyrido-H), 7.89–7.43 (m, 4H, Ar-H), 2.51 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 163.2 (C-F), 155.1 (pyrimidine-C), 134.2–116.4 (Ar-C), 22.1 (CH₃), 21.9 (CH₃).
  • HRMS : m/z calcd for C₁₉H₁₆FN₃O₂ [M+H]⁺: 362.1249; found: 362.1252.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages
Gould-Jacobs cyclization Acetic acid, reflux 72% 95% Scalable, low cost
Microwave cyclization Acetic acid, 150°C, MW 85% 97% Rapid, high yield
Acyl chloride coupling DCM, Et₃N 78% 98% Simple, minimal byproducts
EDC/HOBt coupling DMF, 0°C→25°C 82% 99% No corrosive reagents, high selectivity

Chemical Reactions Analysis

Types of Reactions

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moiety, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Moiety

Table 1: Key Analogs with Modified Benzamide Substituents
Compound Name Molecular Formula Substituent Position & Type Molecular Weight (g/mol) Notable Properties
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide C₁₇H₁₄IN₃O₂ 4-iodo on benzamide 419.222 Increased steric bulk, potential radiosensitivity
4-(Diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide C₂₁H₂₄N₄O₄S 4-diethylsulfamoyl on benzamide 428.5047 Enhanced solubility via sulfonamide group
4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide C₂₀H₂₁N₃O₄ 4-butoxy on benzamide 367.40 (estimated) Improved lipophilicity, metabolic stability

Key Findings:

  • Halogen Substitution: Replacing 3-fluoro with 4-iodo (as in ) introduces steric bulk and polarizability, which may enhance interactions with hydrophobic binding pockets but reduce solubility.
  • Sulfonamide vs.
  • Alkoxy Modifications: The 4-butoxy group in enhances lipophilicity, favoring membrane permeability but possibly reducing metabolic stability due to ether cleavage risks.

Core Heterocycle Modifications

Table 2: Analogs with Modified Core Structures
Compound Name Core Structure Key Features Molecular Weight (g/mol) Reference
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide Pyrido[1,2-b]pyridazine Saturated pyridazine core, trifluoromethyl furan substituent ~500 (estimated)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine-chromenone hybrid Chromenone and fluorophenyl groups 589.1 (M++1)

Key Findings:

  • Pyridazine vs.
  • Hybrid Chromenone-Pyrazolopyrimidine: The compound in combines chromenone and pyrazolopyrimidine moieties, significantly increasing molecular complexity and weight, which may limit bioavailability despite enhanced binding affinity.

Pharmacological Implications

  • Electronic Effects: The 3-fluoro substituent in the target compound provides electron-withdrawing effects, stabilizing the benzamide carbonyl and enhancing hydrogen-bond acceptor strength compared to alkyl or alkoxy substituents .
  • Steric and Solubility Trade-offs: Bulkier groups (e.g., iodobenzamide in ) may improve target binding but reduce solubility, whereas sulfonamides () balance solubility without excessive steric hindrance.
  • Metabolic Stability: Alkoxy groups (e.g., butoxy in ) risk oxidative metabolism, whereas fluorine’s metabolic inertness in the target compound offers stability advantages .

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide, identified by its CAS number 946257-30-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H13_{13}F1_{1}N4_{4}O1_{1}, with a molecular weight of approximately 290.29 g/mol. The compound features a pyrido-pyrimidine core, which is significant in its biological interactions.

PropertyValue
Molecular FormulaC15_{15}H13_{13}F1_{1}N4_{4}O1_{1}
Molecular Weight290.29 g/mol
CAS Number946257-30-3

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Study : In vitro assays indicated that this compound inhibited the growth of prostate cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Enzyme Inhibition

Another aspect of its biological activity includes inhibition of specific enzymes relevant to cancer progression. Studies suggest that this compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division.

Research Findings :

  • Mechanism : The compound reduces NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth.
  • Potency : In enzyme assays, the compound demonstrated IC50_{50} values in the low micromolar range, indicating strong inhibitory activity against DHFR.

Antimicrobial Activity

Beyond anticancer effects, there is emerging evidence supporting the antimicrobial properties of this compound. Preliminary studies have shown that it exhibits moderate activity against several bacterial strains.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in prostate cancer cells
Enzyme InhibitionInhibits DHFR; reduces NADP/NADPH levels
AntimicrobialModerate activity against various bacteria

Q & A

Q. Key Considerations :

  • Fluorinated intermediates may require anhydrous conditions to avoid hydrolysis.
  • Monitor reaction progress via TLC or LC-MS to ensure complete coupling.

Basic: How can the crystal structure of this compound be determined, and what parameters are critical?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:

Crystallization : Grow crystals via slow evaporation (e.g., from DCM/hexane).

Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å).

Refinement : Apply SHELXL software for structure solution and refinement .

Typical Crystallographic Parameters (from analogous compounds):

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell (Å)a = 8.5418, b = 8.6553, c = 14.519
Resolution (θ range)2.7–26.0°
R-factor<0.05

Note : Disordered solvent molecules may require SQUEEZE refinement .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or conformational flexibility. Strategies include:

Conformational Analysis : Perform molecular dynamics (MD) simulations to study the compound’s flexibility in solution. For example, the 4-oxo-pyrido[1,2-a]pyrimidine core may adopt planar or twisted conformations affecting target binding .

Assay Standardization : Validate activity across multiple assays (e.g., enzymatic vs. cell-based).

Metabolite Screening : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity .

Case Study : Arylpiperidine derivatives with similar cores showed variable activity due to substituent-dependent conformational changes .

Advanced: What strategies optimize regioselectivity in modifying the pyrido[1,2-a]pyrimidinone scaffold?

Methodological Answer:
Regioselectivity is controlled by:

Directing Groups : Install electron-withdrawing groups (e.g., -NO₂) at C-2 or C-7 to direct electrophilic substitution.

Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki or Buchwald-Hartwig reactions for C-3 or C-6 functionalization.

Protection/Deprotection : Temporarily protect the 4-oxo group with TMSCl to prevent side reactions .

Example : Phosphorus oxychloride/DMF-mediated formylation selectively functionalizes the C-3 position of imidazo[1,2-a]pyridine analogs .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

NMR :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for fluorobenzamide) and methyl groups (δ 2.3–2.7 ppm).
  • 19F NMR : Detect the fluorine environment (δ -110 to -115 ppm for meta-fluoro substituents).

MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~354.12).

IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyridone C=O (~1700 cm⁻¹) .

Advanced: How can computational methods aid in designing derivatives with enhanced target affinity?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PDE4 or IRAK4). The 3-fluorobenzamide group may occupy hydrophobic pockets .

QSAR Modeling : Develop models correlating substituent properties (e.g., Hammett σ) with activity.

Free Energy Perturbation (FEP) : Predict binding affinity changes upon methyl or fluorine substitution .

Example : Imidazo[1,2-a]pyrimidine derivatives were optimized for PDE4 inhibition using structure-based design .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

Hydrolytic Stability : Avoid aqueous buffers at pH >8, as the amide bond may hydrolyze.

Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (typically >200°C for similar compounds) .

Advanced: How to analyze potential off-target effects in kinase inhibition studies?

Methodological Answer:

Kinase Profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 100+ kinases.

Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells.

CRISPR Knockout Models : Confirm phenotype rescue in target-deficient cells .

Note : Off-target effects of pyrido[1,2-a]pyrimidinones are often linked to ATP-binding site interactions .

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